Comparative Clinical Efficacy in Recurrent Herpes Labialis: A Double-Blind Study Against Acyclovir Ointment
In a double-blind, clinical trial involving 51 patients with recurrent labial herpes, topical epervudine (Hevizos) was compared directly against topical acyclovir (Zovirax) [1]. While healing tendency showed no significant difference, the rate of relapses over a two-month follow-up period was numerically lower in the epervudine group (20.8%) compared to the acyclovir group (44.4%) [1]. The study concluded that epervudine is at least as effective as acyclovir for this indication [1].
| Evidence Dimension | Relapse rate within 2 months post-treatment |
|---|---|
| Target Compound Data | 20.8% |
| Comparator Or Baseline | Topical Acyclovir: 44.4% |
| Quantified Difference | Numerical difference of 23.6 percentage points (lower for epervudine), but not statistically significant |
| Conditions | Double-blind study; 51 patients with recurrent labial herpes; topical ointment application; 2-month follow-up |
Why This Matters
This direct clinical comparison provides a baseline for efficacy and suggests potential advantages in reducing recurrence, a key differentiator for researchers investigating long-term management strategies.
- [1] Makleit, L., et al. (1995). Clinical comparison of two topical antiviral ointments in herpes. Orvosi Hetilap, 136(8), 417-419. PMID: 7885687 View Source
